molecular formula C19H18Cl2N6 B2555418 N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine CAS No. 898623-59-1

N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2555418
CAS No.: 898623-59-1
M. Wt: 401.3
InChI Key: YSUMONDXYIRCIL-UHFFFAOYSA-N
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Description

N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family This compound is characterized by the presence of two 4-chlorophenyl groups, a pyrrolidinyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines.

    Substitution Reactions:

    Introduction of Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution or addition reactions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Reaction Temperatures: Maintaining specific temperatures to favor the desired reactions.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N2,N4-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine: Lacks the pyrrolidinyl group, which may affect its biological activity.

    N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine: Contains methyl groups instead of chlorophenyl groups, potentially altering its chemical properties.

Uniqueness

N2,N4-bis(4-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both 4-chlorophenyl and pyrrolidinyl groups distinguishes it from other triazine derivatives, potentially enhancing its utility in various applications.

Properties

IUPAC Name

2-N,4-N-bis(4-chlorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N6/c20-13-3-7-15(8-4-13)22-17-24-18(23-16-9-5-14(21)6-10-16)26-19(25-17)27-11-1-2-12-27/h3-10H,1-2,11-12H2,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUMONDXYIRCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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